Enhanced Crystallization Efficiency in Polar Solvents Compared to Known Montelukast DCHA Salts
The specific dicyclohexylamine salt of montelukast described in US 8,163,924 demonstrates significantly lower solubility in polar solvents compared to previously known montelukast dicyclohexylamine salts. This differential solubility is quantitatively characterized by the process advantage it confers: crystallization occurs without the need for seeding and with a considerably shorter duration compared to prior art methods, which required more than 24 hours for crystallization and mandatory seeding steps [1].
| Evidence Dimension | Crystallization Time & Seeding Requirement in Polar Solvents |
|---|---|
| Target Compound Data | Crystallization time considerably shorter; seeding not necessary |
| Comparator Or Baseline | Known montelukast dicyclohexylamine salts (prior art) |
| Quantified Difference | Crystallization duration reduced from >24 hours to a considerably shorter period; process complexity reduced by eliminating mandatory seeding step |
| Conditions | Crystallization from polar solvents as described in industrial-scale montelukast synthesis |
Why This Matters
This reduced crystallization time and elimination of a seeding step directly translate to higher manufacturing throughput, reduced operational complexity, and lower cost of goods for montelukast sodium production, making this specific DCHA salt form the preferred choice for industrial-scale synthesis.
- [1] US Patent 8,163,924. Process for preparing a leukotriene antagonist and an intermediate thereof. 2012. View Source
